DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that features a combination of pyrazole and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1,3-dicarbonyl compounds (such as ethyl acetoacetate or methyl acetoacetate) and ammonium acetate . The reaction is carried out under reflux conditions, often in the presence of a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Its structural features make it a candidate for investigating interactions with various biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: This compound shares structural similarities with DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the presence of tert-butyl groups and methoxy substituents.
2,6-Di-tert-butyl-4-methoxyphenol: Another similar compound, known for its antioxidant properties.
Uniqueness
What sets this compound apart is its combination of pyrazole and dihydropyridine rings, which confer unique reactivity and potential biological activity. This structural complexity allows for diverse applications in various fields .
Properties
Molecular Formula |
C33H38N4O7 |
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Molecular Weight |
602.7 g/mol |
IUPAC Name |
ditert-butyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-19-26(30(38)43-32(3,4)5)28(27(20(2)34-19)31(39)44-33(6,7)8)23-18-36(22-13-11-10-12-14-22)35-29(23)21-15-16-25(42-9)24(17-21)37(40)41/h10-18,28,34H,1-9H3 |
InChI Key |
KPFJXPFCXJBXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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